2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

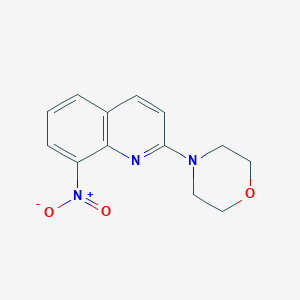

2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound that has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .

Synthesis Analysis

The compound has been used as a precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . The current state of the art is presented by the most important recent examples .Chemical Reactions Analysis

This compound has been used as an efficient reagent for the formation of trifluoromethyl-substituted azaheterocycles .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The preparation of 2-Chloro-1, 3-bis(dimethylamino)trimethinium hexafluorophosphate involves key components like chloroacetyl chloride, dimethylformamide, and hexafluorophosphoric acid. This process contributes to the study of vinamidinium salts and heterocyclic compounds (Davies, Marcoux, & Taylor, 2003).

- The synthesis of 1,3-bis(dimethylamino)trimethinium hexafluorophosphate is achieved through formylation of ethyl vinyl ether, followed by successive treatment with dimethylamine and hexafluorophosphoric acid (Arnold, Dvořák, & Havranek, 1996).

Reactions and Derivatives

- A study on the reaction of 1,3-bis(dimethylamino)trimethinium perchlorate with prop-2-ynals shows the formation of 1-substituted 2,4,6-triformylbenzenes, highlighting the reactivity of similar trimethinium compounds (Suchý, Dvořák, & Havelková, 1999).

- The efficient synthesis of novel zwitterionic pyridinium-cyanopropenides using various 2-substituted 1,3-bis(dimethylamino)-trimethinium salts demonstrates the compound's utility in creating new zwitterionic derivatives (Samani & Mehranpour, 2022).

Molecular Structures and Analysis

- The investigation into the molecular structures of derivatives like trimethylsilyl esters and hexaalkylguanidinium salts of 2-(dialkylamino)-1,3-dimethylimidazolinium trimethyldifluorosiliconates reveals insights into the structure and bonding of related chemical entities (Cavell, Leary, & Tomlinson, 1972; Kolomeitsev et al., 2002).

Additional Insights

- The synthesis and characterization of new benzimidazole derivatives using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts showcases the compound's role in developing benzimidazole derivatives (Mehranpour & Zahiri, 2014).

Orientations Futures

Trifluoromethyl-substituted azaheterocycles have shown a wide bioactivity spectrum and have been investigated by a number of scientific groups of pharmaceutical and agrochemical companies . They have shown antiviral, antidiabetic, and anti-inflammatory activities among the compounds having a trifluoromethyl-substituted azaheterocyclic fragment . Such molecules are also used for treating diseases associated with orexin receptor type 1 .

Mécanisme D'action

Target of Action

The primary target of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is the formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown a wide bioactivity spectrum and have been investigated by numerous scientific groups of pharmaceutical and agrochemical companies .

Mode of Action

The compound acts as an efficient precursor for the synthesis of trifluoromethyl-substituted azaheterocycles . It is used in [3+2], [3+3], and [3+2+1] heterocyclizations, leading to the formation of β-trifluoromethyl-substituted pyrazoles, pyridines, and pyrimidines and their heteroannulated analogs .

Result of Action

The result of the compound’s action is the efficient formation of trifluoromethyl-substituted azaheterocycles . These azaheterocycles have shown antiviral, antidiabetic, and anti-inflammatory activities . They are also used for treating diseases associated with the orexin receptor type 1 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves the reaction of trimethylamine with trifluoroacetaldehyde to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol. This intermediate is then reacted with hexafluorophosphoric acid to yield the final product.", "Starting Materials": [ "Trimethylamine", "Trifluoroacetaldehyde", "Hexafluorophosphoric acid" ], "Reaction": [ "Step 1: Trimethylamine is reacted with trifluoroacetaldehyde in the presence of a suitable solvent and a catalyst to form 2-(Trifluoromethyl)-1,3-bis(dimethylamino)propan-1-ol.", "Step 2: The intermediate product from step 1 is then reacted with hexafluorophosphoric acid in the presence of a suitable solvent to yield 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate." ] } | |

Numéro CAS |

292067-84-6 |

Formule moléculaire |

C8H14F9N2P |

Poids moléculaire |

340.17 g/mol |

Nom IUPAC |

[(Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |

InChI |

InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |

Clé InChI |

GMWIFDFSXGELQO-UHFFFAOYSA-N |

SMILES isomérique |

CN(C)/C=C(/C=[N+](C)C)\C(F)(F)F.F[P-](F)(F)(F)(F)F |

SMILES |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

SMILES canonique |

CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![5-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3121658.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)